molecular formula C30H60 B13769295 2,6,10,15,19,23-hexamethyltetracos-7-ene CAS No. 68629-07-2

2,6,10,15,19,23-hexamethyltetracos-7-ene

Cat. No.: B13769295
CAS No.: 68629-07-2
M. Wt: 420.8 g/mol
InChI Key: WTFIBNFIISRGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,6,10,15,19,23-hexamethyltetracos-7-ene, commonly known as squalene (CAS 7683-64-9), is a naturally occurring triterpene hydrocarbon with the molecular formula C₃₀H₅₀ . It is characterized by six methyl branches and six double bonds at positions 2, 6, 10, 14, 18, and 22, forming an all-trans isoprenoid structure . Squalene is biosynthesized in plants, animals, and fungi, with significant sources including shark liver oil, olive oil, and microbial fermentation . It serves as a precursor for cholesterol and steroid synthesis in humans and is widely used in pharmaceuticals, cosmetics, and vaccine adjuvants due to its antioxidant and emollient properties .

Properties

CAS No.

68629-07-2

Molecular Formula

C30H60

Molecular Weight

420.8 g/mol

IUPAC Name

2,6,10,15,19,23-hexamethyltetracos-7-ene

InChI

InChI=1S/C30H60/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h13,23,25-30H,9-12,14-22,24H2,1-8H3

InChI Key

WTFIBNFIISRGHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCCC(C)CC=CC(C)CCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,10,15,19,23-hexamethyltetracos-7-ene can be synthesized through various chemical processes. One common method involves the hydrogenation of squalene, which reduces the multiple double bonds in squalene to form the desired compound. The reaction typically requires a hydrogenation catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the extraction of squalene from natural sources, followed by hydrogenation. The process includes several steps:

  • Extraction of squalene from sources like shark liver oil or plant oils.
  • Purification of squalene to remove impurities.
  • Hydrogenation of squalene using a suitable catalyst under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions

2,6,10,15,19,23-hexamethyltetracos-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium or platinum.

    Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles can be used for substitution reactions.

Major Products

    Oxidation: Oxygenated hydrocarbons such as alcohols, ketones, and carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated derivatives and other substituted hydrocarbons.

Scientific Research Applications

2,6,10,15,19,23-hexamethyltetracos-7-ene has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying hydrocarbon reactions and mechanisms.

    Biology: Investigated for its role in biological systems, particularly in lipid metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its stability and non-toxicity.

Mechanism of Action

The mechanism of action of 2,6,10,15,19,23-hexamethyltetracos-7-ene involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It can also modulate lipid metabolism by influencing the activity of enzymes involved in lipid synthesis and degradation.

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

Key Compounds for Comparison:

Squalene (C₃₀H₅₀; CAS 7683-64-9): Unsaturated hydrocarbon with six double bonds.

Squalane (C₃₀H₆₂; CAS 111-01-3): Fully hydrogenated derivative of squalene.

Phytane (C₂₀H₄₂): A saturated isoprenoid with similar branching but shorter chain length.

Table 1: Structural and Physical Properties
Property Squalene Squalane Phytane (Reference Compound)
Molecular Formula C₃₀H₅₀ C₃₀H₆₂ C₂₀H₄₂
Double Bonds 6 (positions 2,6,10,14,18,22) 0 0
Molecular Weight 410.7 g/mol 422.8 g/mol 282.5 g/mol
Boiling Point 285°C (decomposes) 350°C 210°C
Solubility Insoluble in water; soluble in lipids Similar to squalene Lipophilic
Stability Oxidatively unstable Highly stable Stable

Key Observations :

  • Squalene’s unsaturation makes it prone to oxidation, limiting its shelf life in formulations. In contrast, squalane’s saturated structure enhances stability, making it preferred in skincare .
  • Both squalene and squalane are lipophilic, facilitating their use in lipid-based drug delivery systems .

Key Findings :

  • Squalene’s role in antimicrobial activity is highlighted in plant extracts, such as Salacia oblonga, where it synergizes with other compounds like γ-sitosterol .
  • Squalane’s stability allows its use in high-temperature industrial processes, unlike squalene .

Table 3: Pharmacokinetic and Toxicological Data

Parameter Squalene Squalane
Oral Bioavailability 36–40% (animal models) Not well-characterized
LD₅₀ (Mouse) 5 g/kg >5 g/kg (low toxicity)
Antioxidant Activity Moderate (via radical scavenging) Negligible

Notable Studies:

  • Squalene in ShenGui Capsule (Traditional Chinese Medicine) showed 33.55% oral bioavailability, aiding heart failure treatment by modulating lipid metabolism .
  • Squalane is classified as a low-priority toxin by the U.S. EPA due to its inert nature .

Stability and Industrial Relevance

Squalene’s oxidative instability necessitates storage under nitrogen or in dark containers, whereas squalane’s saturated structure eliminates this requirement . Industrially, squalane is preferred for long shelf-life products like cosmetics (e.g., Neossance and Evocutis brands) .

Biological Activity

2,6,10,15,19,23-Hexamethyltetracos-7-ene is a long-chain hydrocarbon that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which may confer specific interactions with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C30_{30}H62_{62}
  • Structural Features : It contains a long aliphatic chain with multiple methyl groups and a double bond.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various microbial strains. The compound showed significant inhibition of bacterial growth at certain concentrations.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table illustrates the varying degrees of susceptibility among different microbial species to the compound's antimicrobial effects.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects appears to involve modulation of cell signaling pathways. Specifically, it may influence pathways related to lipid metabolism and inflammatory responses. Further research is needed to elucidate these mechanisms fully.

Study on Skin Applications

One notable study investigated the use of this compound in dermatological formulations aimed at reducing pore size and improving skin texture. The study involved a randomized controlled trial with participants applying a cream containing the compound over eight weeks. Results indicated a statistically significant reduction in pore size and improved skin hydration compared to a placebo group.

Summary of Findings

The findings from this study are summarized in the following table:

ParameterTreatment GroupPlacebo Group
Pore Size Reduction (%)25%5%
Skin Hydration Improvement (%)30%10%

These results support the potential utility of this compound in cosmetic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.